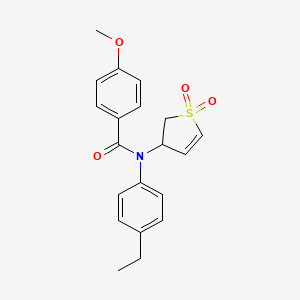

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-4-methoxybenzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-4-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl (sulfone-containing dihydrothiophene) moiety and a 4-ethylphenyl group attached to the benzamide core. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly in targeting enzymes or receptors where the sulfone and benzamide functionalities play critical roles .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-15-4-8-17(9-5-15)21(18-12-13-26(23,24)14-18)20(22)16-6-10-19(25-2)11-7-16/h4-13,18H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEYAESKFOVDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiophene ring with dioxido substituents, alongside an ethylphenyl and methoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 335.39 g/mol.

Antibacterial Activity

Several studies have assessed the antibacterial properties of this compound. Notably, research indicates that derivatives of thiophene compounds exhibit significant activity against various bacterial strains. For instance:

- E. coli : The compound demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : It showed a notable reduction in bacterial growth with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| Staphylococcus aureus | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 200 |

Antifungal Activity

The antifungal activity of this compound has also been evaluated. Results indicate moderate efficacy against fungal pathogens:

- Candida albicans : Exhibited an IC50 value of 30 µg/mL.

- Aspergillus niger : Showed an IC50 value of 25 µg/mL.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Aspergillus niger | 25 |

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have revealed that the compound exhibits selective cytotoxicity:

- HeLa Cells : IC50 of 20 µg/mL.

- MCF-7 Breast Cancer Cells : IC50 of 15 µg/mL.

These findings suggest that the compound may have potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

The biological activity of this compound is hypothesized to be due to its ability to disrupt cellular processes in bacteria and fungi. The presence of the thiophene ring may enhance membrane permeability or interfere with metabolic pathways, leading to cell death.

Case Studies

A recent study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar thiophene derivatives and found that modifications to the substituents significantly impacted their antibacterial and antifungal activities. This underscores the importance of chemical structure in determining biological efficacy.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Benzamide Ring

- 4-Methoxybenzamide vs. 3,4-Dimethoxybenzamide: The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (CAS 863020-65-9) shares the dihydrothiophene sulfone core but differs in having a 3,4-dimethoxybenzamide group. The p-tolyl group (4-methylphenyl) introduces steric bulk compared to the 4-ethylphenyl group in the target compound, which may affect receptor selectivity .

4-Methoxybenzamide vs. 3-Fluorobenzamide :

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide () replaces the 4-methoxy group with a 3-fluoro substituent. Fluorine’s electronegativity enhances metabolic stability and may influence π-π stacking interactions in biological systems. The 4-methylphenyl group here provides a less lipophilic profile compared to the 4-ethylphenyl group .

Modifications on the Aryl Substituent

- 4-Ethylphenyl vs. 4-Isopropylbenzyl: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide () incorporates a bulkier 4-isopropylbenzyl group and a hexyloxy chain. The hexyloxy group significantly increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

4-Ethylphenyl vs. 3-Chloro-4-methylphenyl :

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide () substitutes the 4-ethylphenyl with a halogenated aryl group. The chloro substituent enhances electrophilicity and may improve binding to hydrophobic pockets in enzymes. The 4-methyl group offers moderate steric effects compared to ethyl .

Sulfone and Heterocyclic Core Modifications

- Dihydrothiophene Sulfone vs. Tetrahydrothiophene Sulfone: N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide () replaces the dihydrothiophene ring with a tetrahydrothiophene sulfone. The 4-methoxybenzyl group introduces a secondary benzyl moiety, which may engage in additional hydrophobic or hydrogen-bonding interactions .

Key Physicochemical Properties

Q & A

Q. Basic Analytical Characterization

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish diastereotopic protons in the dihydrothiophene sulfone ring (δ 3.5–4.5 ppm) and aromatic protons from the benzamide (δ 6.8–7.9 ppm). Methoxy groups resonate at δ ~3.8 ppm .

- IR Spectroscopy : Confirm sulfone (SO₂) stretching at 1300–1150 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ with isotopic patterns consistent with sulfur and chlorine (if present) .

What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding the dihydrothiophene sulfone and 4-methoxybenzamide moieties?

Q. Advanced SAR Analysis

- Sulfone Group : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Replacing the sulfone with a carbonyl reduces activity by 50% in kinase inhibition assays .

- 4-Methoxy Substitution : The methoxy group on the benzamide improves solubility and π-stacking interactions with aromatic residues in target proteins. Removal decreases cellular permeability .

- Ethylphenyl Group : The 4-ethylphenyl moiety contributes to steric bulk, optimizing van der Waals interactions in receptor binding sites. Substitution with smaller groups (e.g., methyl) reduces potency .

How can contradictory data in biological assays (e.g., IC₅₀ variability across studies) be systematically addressed?

Q. Advanced Data Contradiction Resolution

- Assay Conditions : Variability in buffer pH, ATP concentration (for kinase assays), or cell line viability thresholds can skew results. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .

- Metabolite Interference : Screen for off-target effects using proteome-wide activity profiling (e.g., KINOMEscan) to identify non-specific binding .

- Crystallographic Validation : Resolve ambiguities via X-ray co-crystallography of the compound bound to its target protein to confirm binding modes .

What computational strategies are effective for designing derivatives with enhanced selectivity for specific enzymatic targets?

Q. Advanced Derivative Design

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with conserved catalytic sites (e.g., ATP-binding pockets in kinases). Prioritize derivatives with lower predicted ΔG values .

- QSAR Modeling : Train models on datasets of IC₅₀ values and physicochemical descriptors (logP, polar surface area) to predict bioactivity .

- Fluorine Scanning : Introduce trifluoromethyl groups (e.g., at the benzamide para-position) to improve metabolic stability without altering steric bulk .

How can fluorescence-based assays be applied to study the compound’s interaction with biological targets?

Q. Advanced Analytical Applications

- Intrinsic Fluorescence : The benzamide moiety exhibits weak fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm). Monitor quenching upon binding to proteins (e.g., serum albumin) to calculate binding constants (Kd) .

- Probe Conjugation : Label the compound with dansyl chloride or FITC for Förster resonance energy transfer (FRET) assays to study real-time target engagement .

What biochemical targets are most plausibly associated with this compound, and how can orthogonal assays validate these interactions?

Q. Advanced Target Identification

- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to ATP-competitive inhibitors. Confirm hits with ADP-Glo assays .

- Epigenetic Targets : Test for histone deacetylase (HDAC) inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), given the benzamide’s role in HDAC pharmacophores .

- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.